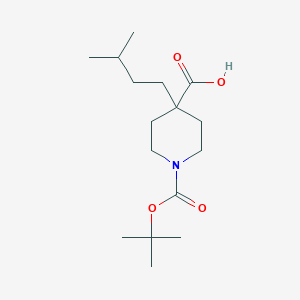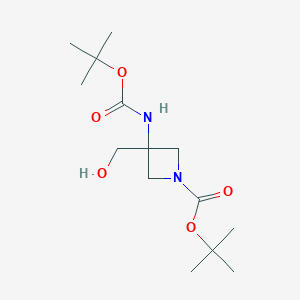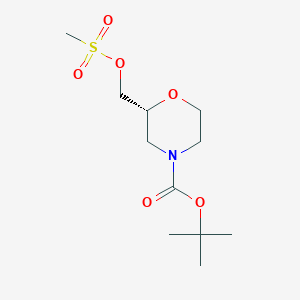
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid (tBMP) is an organic compound that is used as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is a versatile reagent that can be used in a variety of synthetic pathways, including condensation, esterification, and oxidation reactions. In addition, tBMP has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This article will discuss the synthesis of tBMP, its applications in scientific research, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Chemical Structure and Properties
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications in various fields of scientific research. The compound adopts specific conformations and has been utilized in the synthesis of several structurally complex molecules. Didierjean et al. (2002) highlighted the conformations adopted by a dipeptide containing the pipecolic acid derivative of this compound, providing insights into its structural behavior in biological systems (Didierjean, Boussard, & Aubry, 2002).
Synthesis of Amino Acid Derivatives
The compound has been pivotal in the asymmetric synthesis of amino acid derivatives, particularly those related to piperidinedicarboxylic acid. Researchers like Xue et al. (2002) have developed methodologies for synthesizing these derivatives, which are crucial in the production of various bioactive compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).
Development of Proteinkinase Inhibitors
Hao et al. (2011) demonstrated the synthesis of a specific derivative of this compound as a key intermediate in the creation of potent proteinkinase inhibitors. The method suggested not only the compound's relevance in synthesizing complex molecules but also its potential application in developing pharmaceuticals (Hao, Liu, Zhang, & Chen, 2011).
Role in Organic Synthesis
Hammarström et al. (2005) and Teng et al. (2006) explored the utility of this compound in various organic synthesis processes. They investigated its role in the synthesis of different amino acid analogs and oxindole analogs, demonstrating its versatility and efficiency in chemical synthesis (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005); (Teng, Zhang, & Mendonça, 2006).
Application in Peptide Synthesis
Fernandez et al. (2002) synthesized derivatives of this compound for use in peptide synthesis. They developed constrained surrogates of dipeptides, showing the compound's potential in creating structurally complex bioactive molecules (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
properties
IUPAC Name |
4-(3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-12(2)6-7-16(13(18)19)8-10-17(11-9-16)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCVIAGOXZQKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)




![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)




![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)
